2-Ethoxy-4-phenylpyrimidine-5-carbonitrile
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Overview
Description
2-Ethoxy-4-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound has an ethoxy group at position 2, a phenyl group at position 4, and a carbonitrile group at position 5. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-phenylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated to promote cyclization, forming the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The ethoxy and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential anticancer and antimicrobial activities, suggesting its use in therapeutic applications.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-ethoxy-4-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by mimicking ATP and binding to the kinase domain. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-phenylpyrimidine-5-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.
4-Phenylpyrimidine-5-carbonitrile: Lacks the ethoxy group at position 2.
2-Ethoxy-4-methylpyrimidine-5-carbonitrile: Contains a methyl group instead of a phenyl group at position 4
Uniqueness
2-Ethoxy-4-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at position 2 and the phenyl group at position 4 enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Biological Activity
2-Ethoxy-4-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular structure of this compound can be summarized as follows:
Property | Details |
---|---|
CAS Number | [Not available] |
Molecular Formula | C12H12N2O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the cyclization of ethyl cyanoacetate with various aromatic aldehydes and thiourea under acidic conditions. Recent studies have optimized this process using microwave irradiation to enhance yield and reduce reaction time .
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays indicated an IC50 value comparable to established anti-inflammatory drugs such as Celecoxib .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In a study assessing its cytotoxic effects, this compound showed a promising IC50 value in the micromolar range against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against several bacterial strains, including E. coli and S. aureus. The results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For instance, its inhibition of COX enzymes is attributed to the binding at the active site, which prevents substrate access and subsequent prostaglandin synthesis. Furthermore, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Case Studies
- Anti-inflammatory Study : A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, supporting its use as a potential anti-inflammatory agent .
- Anticancer Evaluation : In vitro studies on various human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential for further development as an anticancer drug .
Properties
CAS No. |
89079-67-4 |
---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-ethoxy-4-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-2-17-13-15-9-11(8-14)12(16-13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |
InChI Key |
LXGQMVREMLUHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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